2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-butylphenyl)quinoline-4-carboxylate
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Overview
Description
2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-butylphenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, substituted with various functional groups, including a 4-chlorophenyl group, a 6-bromo group, and a 4-butylphenyl group. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-butylphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of Substituents: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Bromination: The 6-bromo substituent can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Esterification: The final step involves the esterification of the quinoline carboxylic acid with 2-(4-butylphenyl)-2-oxoethyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-butylphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, where nucleophiles such as amines or thiols replace the bromine or chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide (NaOH)
Major Products
Oxidation: Quinoline N-oxides
Reduction: Alcohol derivatives
Substitution: Substituted quinoline derivatives
Scientific Research Applications
2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-butylphenyl)quinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-butylphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-2-oxoethyl 6-bromoquinoline-4-carboxylate
- 2-(4-Chlorophenyl)-2-oxoethyl 2-(4-butylphenyl)quinoline-4-carboxylate
- 2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-phenylquinoline-4-carboxylate
Uniqueness
2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-butylphenyl)quinoline-4-carboxylate is unique due to the specific combination of substituents on the quinoline core. The presence of both the 4-chlorophenyl and 4-butylphenyl groups, along with the 6-bromo substituent, imparts distinct chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H23BrClNO3 |
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Molecular Weight |
536.8 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 6-bromo-2-(4-butylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C28H23BrClNO3/c1-2-3-4-18-5-7-19(8-6-18)26-16-24(23-15-21(29)11-14-25(23)31-26)28(33)34-17-27(32)20-9-12-22(30)13-10-20/h5-16H,2-4,17H2,1H3 |
InChI Key |
PAFSUTCXBYGCBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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